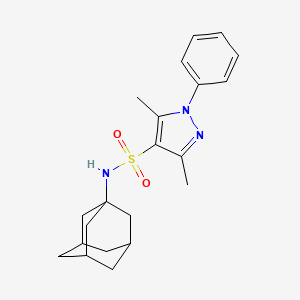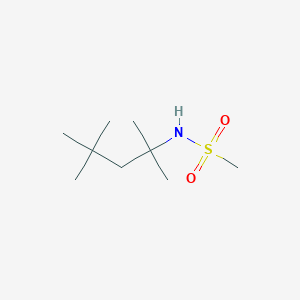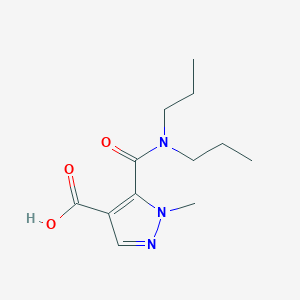
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid (DPCPX) is a selective antagonist of the adenosine A1 receptor. It is a pyrazole derivative that has been widely used in scientific research for its ability to selectively block the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the body and plays a crucial role in various physiological processes.
Mecanismo De Acción
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid selectively blocks the adenosine A1 receptor by binding to the receptor and preventing the binding of adenosine. The adenosine A1 receptor is coupled to G proteins, and its activation leads to the inhibition of adenylyl cyclase and the decrease in intracellular cAMP levels. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid blocks this inhibitory effect, leading to an increase in intracellular cAMP levels.
Biochemical and Physiological Effects:
The adenosine A1 receptor is widely distributed in the body and plays a crucial role in various physiological processes. The blockade of the adenosine A1 receptor by 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. For example, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been shown to increase heart rate and blood pressure in animal models, indicating a potential role in the regulation of cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been shown to increase wakefulness and decrease slow-wave sleep in animal models, indicating a potential role in the regulation of sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for the selective blockade of this receptor without affecting other receptors. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid is also readily available and relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid may have off-target effects at high concentrations, which may complicate the interpretation of some experiments.
Direcciones Futuras
For the study of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid include the investigation of its potential therapeutic uses and the development of new and more potent adenosine A1 receptor antagonists.
Métodos De Síntesis
The synthesis of 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid involves the reaction of 1-methylpyrazole-4-carboxylic acid with dipropylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane and is typically carried out at room temperature. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has been widely used in scientific research to study the adenosine A1 receptor. It has been used in various in vitro and in vivo studies to investigate the role of the adenosine A1 receptor in various physiological processes such as sleep, pain, and cardiovascular function. 5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid has also been used in studies investigating the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of various diseases such as Parkinson's disease, epilepsy, and depression.
Propiedades
IUPAC Name |
5-(dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-6-15(7-5-2)11(16)10-9(12(17)18)8-13-14(10)3/h8H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFMARWEUYJUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C=NN1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dipropylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)
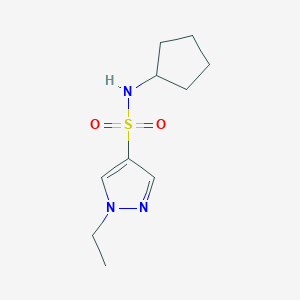
![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
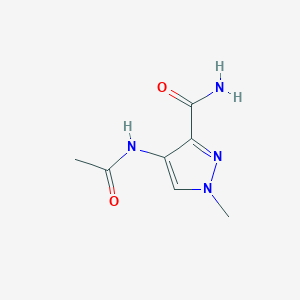


![4-({[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoic acid](/img/structure/B7459518.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(5-methylfuran-2-yl)methanamine](/img/structure/B7459526.png)
![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
